![molecular formula C20H15ClF2OS B3035177 2-[(4-Chlorophenyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol CAS No. 303152-08-1](/img/structure/B3035177.png)
2-[(4-Chlorophenyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves several steps. Starting from 4-chlorobenzoic acid, a series of reactions including esterification, hydrazination, salt formation, and cyclization are performed . The resulting intermediate is then converted into a sulfonyl chloride, followed by a nucleophilic attack of the amines to give the final product .Scientific Research Applications
Antiviral Activity
The synthesis of this compound involves a series of steps, starting from 4-chlorobenzoic acid. Researchers have explored its antiviral potential, particularly against the tobacco mosaic virus (TMV) . Further investigations could reveal its efficacy against other viruses as well.
Medicinal Chemistry
Sulfonamide derivatives, like our compound, have revolutionized medicine due to their antibiotic properties. While this specific compound hasn’t been extensively studied in this context, its structural features suggest potential for medicinal applications . Researchers might explore its interactions with biological targets and evaluate its pharmacological effects.
Agricultural Applications
Sulfonamide derivatives have been explored for herbicidal properties in agriculture . Our compound’s structure suggests it might exhibit similar effects. Researchers could investigate its impact on plant growth, weed control, or pest management.
Future Directions
The future directions for “2-[(4-Chlorophenyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol” and related compounds could involve further exploration of their potential anti-inflammatory properties . Additionally, the synthesis of new anti-inflammatory drugs not possessing carboxylic groups could be a promising area of research .
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1,1-bis(4-fluorophenyl)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF2OS/c21-16-5-11-19(12-6-16)25-13-20(24,14-1-7-17(22)8-2-14)15-3-9-18(23)10-4-15/h1-12,24H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRQODMPLYIPIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CSC2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)F)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301143258 | |
Record name | α-[[(4-Chlorophenyl)thio]methyl]-4-fluoro-α-(4-fluorophenyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301143258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
303152-08-1 | |
Record name | α-[[(4-Chlorophenyl)thio]methyl]-4-fluoro-α-(4-fluorophenyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303152-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-[[(4-Chlorophenyl)thio]methyl]-4-fluoro-α-(4-fluorophenyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301143258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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